异喹啉-N-氧化物

描述

Synthesis Analysis

Isoquinoline N-oxides are synthesized through catalyzed reactions involving cyclization and C-H activation processes. Rhodium(III)-catalyzed synthesis from oximes and diazo compounds allows for the creation of multisubstituted isoquinoline and pyridine N-oxides, involving tandem C-H activation, cyclization, and condensation steps without the need for oxidants, producing N_2 and H_2O as byproducts and demonstrating broad substituent scope (Shi et al., 2013). Similarly, iridium(III)-catalyzed synthesis from aryloxime and α-diazocarbonyl compounds has been developed, offering a mild condition process that also avoids external oxidants and provides a pathway for further functionalization of the N-oxide products (Phatake et al., 2016).

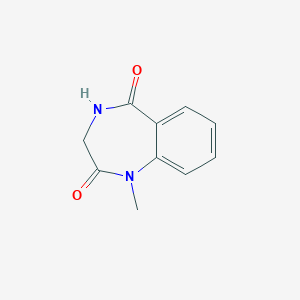

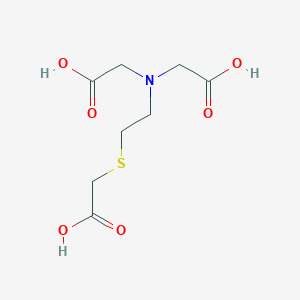

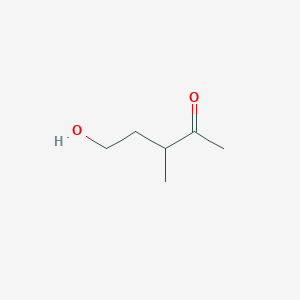

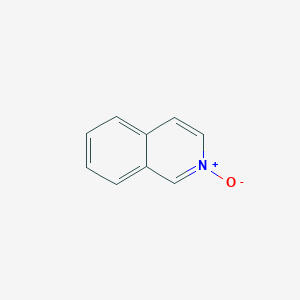

Molecular Structure Analysis

The molecular structure of isoquinoline N-oxides has been elucidated through spectroscopic techniques and X-ray diffraction analysis, revealing the detailed arrangement of atoms and bonds within these molecules. For example, a new isoquinoline-N-oxide alkaloid was characterized from Calycotome villosa subsp. intermedia, providing insight into the structure-activity relationships of these compounds (El Antri et al., 2004).

Chemical Reactions and Properties

Isoquinoline N-oxides undergo a variety of chemical reactions, including cascade reactions with alkynones to produce benzoazepino[2,1-a]isoquinoline derivatives without the need for catalysts or additives (Li et al., 2019). They can also participate in [3+3] cycloaddition reactions with azaoxyallyl cations, yielding different products based on the choice of base, demonstrating their reactivity and versatility in synthetic chemistry (An et al., 2016).

Physical Properties Analysis

The physical properties of isoquinoline N-oxides, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and substituents. These properties are crucial for their handling, storage, and application in various chemical reactions and processes. Detailed studies on specific isoquinoline N-oxides can provide insights into their behavior under different conditions.

Chemical Properties Analysis

Isoquinoline N-oxides exhibit a range of chemical properties, including electrophilic and nucleophilic reactivity, which can be exploited in synthetic organic chemistry. Their ability to participate in C-H and N-H bond formation, oxidative coupling, and addition reactions with isocyanides showcases the chemical versatility and utility of isoquinoline N-oxides in the synthesis of complex molecules and potential pharmaceuticals, again excluding any drug usage or dosage considerations (Zhong et al., 2012; Soeta et al., 2012).

科学研究应用

1. Synthesis of Isoquinolines and Isoquinoline N-oxides

- Summary of Application: Isoquinoline N-oxide is used in the synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water .

- Methods of Application: This protocol was performed under simple and mild conditions without organic solvent, additives or ligands .

- Results or Outcomes: The selective N–O/O–H cleavage could be triggered, delivering a series of isoquinolines and isoquinoline N-oxides, respectively, in moderate to high yields with good functional group tolerance and high atom economy .

2. Synthesis of Substituted Isoquinoline N-oxides

- Summary of Application: Isoquinoline N-oxide is used in the synthesis of substituted isoquinoline N-oxides from aryloxime and α-Diazocarbonyl compounds .

- Methods of Application: The reaction proceeds under mild atmospheric conditions, without any external oxidants and releases N2 and H2O as the byproducts .

- Results or Outcomes: An efficient Ir (III)-catalyzed C–H activation and annulations of aryloxime with α-diazocarbonyl compounds has been developed for the synthesis of substituted isoquinoline N-oxides .

3. Oxidation of Fullerene C60

- Summary of Application: Isoquinoline N-oxide is used in the oxidation of fullerene C60 under ultrasonic irradiation in air .

- Methods of Application: The oxidation process is carried out under ultrasonic irradiation in air .

- Results or Outcomes: Isoquinoline N-oxide causes the oxidation of fullerene C60 .

4. Synthesis of N-alkoxy Isoquinolinium and N-alkoxy 4-phenylpyridinium Ion Terminated Polystyrenes

- Summary of Application: Isoquinoline N-oxide is used in the synthesis of N-alkoxy isoquinolinium and N-alkoxy 4-phenylpyridinium ion terminated polystyrenes .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

5. Biological Activities of Isoquinoline N-oxides Alkaloids

- Summary of Application: Isoquinoline N-oxides alkaloids, which can be derived from Isoquinoline N-oxide, have shown confirmed antimicrobial, antibacterial, antitumor, and other activities .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: More than 200 biologically active compounds have shown confirmed antimicrobial, antibacterial, antitumor, and other activities .

6. Synthesis of Bidentate Ligands

- Summary of Application: Isoquinoline N-oxide is used in the synthesis of bidentate ligands .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The isoquinoline product could be utilized as a bidentate ligand .

7. Drug Design

- Summary of Application: Isoquinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

安全和危害

未来方向

The development of diverse and practical approaches by the use of water as a reaction medium in organic synthetic chemistry is desirable. Isoquinolines and their derivatives have attracted tremendous attention in recent years due to their widespread occurrence in many natural products, pharmaceuticals, organic materials, and chiral ligands . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies .

属性

IUPAC Name |

2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIAABRFQASVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165282 | |

| Record name | Isoquinolin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline N-oxide | |

CAS RN |

1532-72-5 | |

| Record name | Isoquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinolin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinolin-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。